molecular formula C14H23NO4 B15065177 2-tert-Butyl 6-methyl (1S,4R,6S)-2-azabicyclo[2.2.2]octane-2,6-dicarboxylate CAS No. 125136-76-7

2-tert-Butyl 6-methyl (1S,4R,6S)-2-azabicyclo[2.2.2]octane-2,6-dicarboxylate

Cat. No.: B15065177
CAS No.: 125136-76-7
M. Wt: 269.34 g/mol
InChI Key: VMDDWBSYOBGVND-VWYCJHECSA-N
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Description

(1S,4R,6S)-2-tert-Butyl 6-methyl 2-azabicyclo[222]octane-2,6-dicarboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R,6S)-2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the tert-butyl and methyl groups through alkylation reactions. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve high yields and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

(1S,4R,6S)-2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various halogenating agents. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.

Scientific Research Applications

(1S,4R,6S)-2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: It may serve as a ligand in biochemical studies or as a probe to investigate biological pathways.

    Industry: It can be used in the production of advanced materials, such as polymers or catalysts.

Mechanism of Action

The mechanism by which (1S,4R,6S)-2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic amines and esters, such as:

  • 2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane
  • 2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane-2-carboxylate

Uniqueness

What sets (1S,4R,6S)-2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate apart is its specific stereochemistry and functional groups, which confer unique reactivity and selectivity in chemical reactions. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

125136-76-7

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

2-O-tert-butyl 6-O-methyl (1S,4R,6S)-2-azabicyclo[2.2.2]octane-2,6-dicarboxylate

InChI

InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-8-9-5-6-11(15)10(7-9)12(16)18-4/h9-11H,5-8H2,1-4H3/t9-,10+,11+/m1/s1

InChI Key

VMDDWBSYOBGVND-VWYCJHECSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1[C@H](C2)C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1C(C2)C(=O)OC

Origin of Product

United States

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